3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride 3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049791-87-8
VCID: VC8043599
InChI: InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
SMILES: C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Molecular Formula: C15H15BrClN3
Molecular Weight: 352.65 g/mol

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride

CAS No.: 1049791-87-8

Cat. No.: VC8043599

Molecular Formula: C15H15BrClN3

Molecular Weight: 352.65 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride - 1049791-87-8

Specification

CAS No. 1049791-87-8
Molecular Formula C15H15BrClN3
Molecular Weight 352.65 g/mol
IUPAC Name 2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H
Standard InChI Key XAHSNMHHOOFZHM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl
Canonical SMILES C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a polycyclic framework comprising an indole moiety substituted at the 3-position with a 2-aminoethyl group, at the 5-position with bromine, and at the 2-position with a pyridin-4-yl group. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability. Key structural identifiers include:

  • SMILES: C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl

  • InChIKey: XAHSNMHHOOFZHM-UHFFFAOYSA-N .

The bromine atom at the 5-position contributes to electron-withdrawing effects, stabilizing the indole ring and influencing receptor binding affinity. The pyridine ring introduces aromatic π-π stacking potential, while the aminoethyl side chain facilitates interactions with hydrophilic regions of target proteins .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H15BrClN3\text{C}_{15}\text{H}_{15}\text{BrClN}_3
Molecular Weight352.65 g/mol
XLogP32.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(2-aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride typically involves multi-step organic reactions, as outlined in patents such as US5942536A and US6777428B1 :

  • Fischer Indolization: 4-Nitrophenylhydrazine reacts with a ketone (e.g., 4-pyridylacetone) under acidic conditions to form the indole core .

  • Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using reagents like Br2/FeBr3\text{Br}_2/\text{FeBr}_3 .

  • Aminoethylation: The 3-position is functionalized via alkylation with 2-chloroethylamine, followed by hydrochloride salt formation .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Indole Core Formation4-Nitrophenylhydrazine, HCl65%
2BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 80°C78%
3Aminoethyl Side Chain2-Chloroethylamine, K2_2CO3_382%

Purification and Quality Control

Post-synthesis purification employs column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) and recrystallization from ethanol/water mixtures. Purity is verified via HPLC (≥97%) and mass spectrometry .

Pharmacological Activity

Serotonin Receptor Agonism

The compound exhibits high selectivity for the 5-HT1F_{1\text{F}} receptor (Ki_i = 3.7 nM), with minimal affinity for 5-HT1B_{1\text{B}} or 5-HT1D_{1\text{D}} subtypes . Activation of 5-HT1F_{1\text{F}} receptors inhibits trigeminal nerve-mediated peptide release (e.g., CGRP), a key mechanism in migraine pathophysiology .

In Vivo Efficacy

Preclinical studies demonstrate dose-dependent inhibition of neurogenic inflammation in rodent models:

Table 3: In Vivo Efficacy Data

ModelDose (mg/kg)Inhibition of Protein Extravasation
Rat Trigeminal Ganglion1068%
Guinea Pig Dura Mater3082%

Data adapted from US6777428B1 .

Comparative Analysis with Structural Analogues

2-Pyridin-4-yl-1H-indole (CAS 21182-07-0)

This analogue lacks the 5-bromo and 3-aminoethyl groups, resulting in reduced 5-HT1F_{1\text{F}} affinity (Ki_i > 1 μM) . The absence of bromine diminishes electrophilic reactivity, while the missing aminoethyl side chain limits hydrophilic interactions .

5-Bromo-1H-indole-3-carbaldehyde (CAS 877-03-2)

Although structurally similar, this compound’s aldehyde group confers distinct reactivity, making it a precursor for Schiff base syntheses rather than a direct receptor ligand .

Therapeutic Applications and Future Directions

Migraine Prophylaxis

Clinical trials of related 5-HT1F_{1\text{F}} agonists (e.g., LY334370) show a 50% reduction in migraine frequency, suggesting potential for this compound in prophylactic regimens .

Neuroinflammatory Disorders

Emerging evidence implicates 5-HT1F_{1\text{F}} receptors in neuroinflammation modulation, positing applications in multiple sclerosis and Parkinson’s disease .

Synthetic Challenges

Current limitations include low yields in the bromination step (≤78%) and instability of intermediates under aerobic conditions . Future research may explore catalytic bromination or microwave-assisted synthesis to optimize efficiency .

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